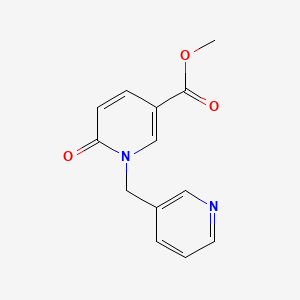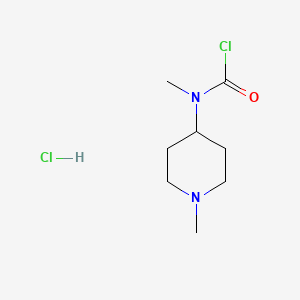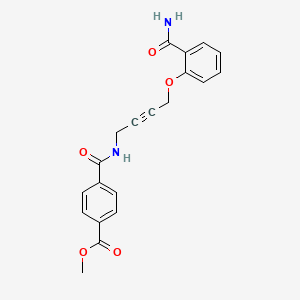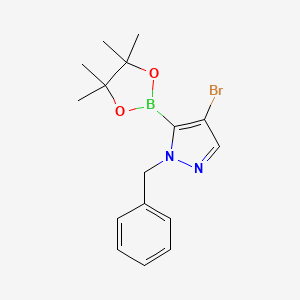
6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
作用機序
6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile works by inhibiting the activity of phosphodiesterase 4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates a signaling pathway that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models of cognitive and neurodegenerative disorders. It has been shown to improve memory and learning, reduce inflammation in the brain, and promote the growth and survival of neurons.
実験室実験の利点と制限
One advantage of 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile is that it has been shown to be well-tolerated in animal models, with few side effects. This makes it a promising candidate for further development as a therapeutic drug. However, one limitation is that its effects on humans have not yet been fully studied, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to determine the optimal dosage and administration of this compound for treating cognitive and neurodegenerative disorders.
合成法
The synthesis of 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile involves a multi-step process that starts with the reaction of 4-piperidone hydrochloride with 2-bromo-5-fluoronicotinonitrile to form the corresponding amide. This intermediate is then reacted with phenylthioacetic acid to form the thioester, which is subsequently reacted with 1-(2-chloroethyl)piperidine to form the final product.
科学的研究の応用
6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of cognitive and neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of these diseases.
特性
IUPAC Name |
6-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c21-14-16-6-7-19(22-15-16)25-17-8-11-23(12-9-17)20(24)10-13-26-18-4-2-1-3-5-18/h1-7,15,17H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVNPPTYXFSYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2677324.png)



![1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2677333.png)

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)


![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)

![{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2677345.png)